molecular formula C12H13Cl2N3O2 B15266884 tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B15266884
M. Wt: 302.15 g/mol
InChI Key: PKAUPTWILLLOJH-UHFFFAOYSA-N
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Description

The compound tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core. This bicyclic system is substituted with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a tert-butyl carboxylate group at the N1 position. The tert-butyl carboxylate moiety enhances solubility and stability during synthetic processes, while the halogen substituents (Cl) may influence binding affinity in target proteins.

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

tert-butyl 4,6-dichloro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13Cl2N3O2/c1-6-9-7(13)5-8(14)15-10(9)17(16-6)11(18)19-12(2,3)4/h5H,1-4H3

InChI Key

PKAUPTWILLLOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines .

Scientific Research Applications

tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tert-butyl-protected nitrogen heterocycles. Below is a comparison with structurally related compounds:

Compound Core Structure Substituents Key Applications
tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (Target) Pyrazolo[3,4-b]pyridine 4,6-Cl; 3-CH₃; N1-t-BuCOO⁻ Kinase inhibition, medicinal intermediates
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine Tosyl group; piperidine; t-BuCOO⁻ Anticancer agents, kinase inhibitors (e.g., JAK/STAT pathway)
tert-Butyl trans-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carboxylate Furo[3,4-b]pyridine Hexahydro fused ring; t-BuCOO⁻ Neuropharmacology (e.g., serotonin receptor modulation)
tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine Piperidine; t-BuCOO⁻ Intermediate in synthesizing kinase inhibitors

Physicochemical Properties

Property Target Compound Imidazo-Pyrrolo-Pyrazine () Furopyridine ()
Molecular Weight ~300–350 g/mol* 510 g/mol (M+H⁺) 227.30 g/mol
Polarity Moderate (Cl, ester) High (tosyl, piperidine) Low (hydrocarbon-rich core)
Synthetic Yield Not reported 79% Not reported

*Estimated based on structural analogues.

Biological Activity

tert-Butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of tropomyosin receptor kinases (TRKs) and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H13Cl2N3C_{11}H_{13}Cl_2N_3 with a molecular weight of approximately 258.14 g/mol. The presence of the tert-butyl group and dichloro substituents significantly influences its chemical behavior and biological activity .

Inhibition of Tropomyosin Receptor Kinases (TRKs)

Recent studies have highlighted the compound's potential as a TRK inhibitor, which is crucial in the context of various cancers. TRKs are implicated in cell proliferation and differentiation, making them attractive targets for cancer therapy. Preliminary findings suggest that derivatives of this compound exhibit nanomolar inhibitory activities against TRKA, indicating a promising avenue for further research in oncology .

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of various derivatives of pyrazolo[3,4-b]pyridine compounds have been explored to understand their biological efficacy better. For instance, modifications in substituents can lead to variations in potency and selectivity against specific targets such as TBK1 (TANK-binding kinase 1), which plays a role in immune response and cancer progression .

Compound NameIC50 Value (nM)TargetNotes
15y 0.2TBK1Potent inhibitor with good selectivity
tert-butyl 4,6-dichloro-3-methyl Nanomolar rangeTRKAPotential candidate for oncology

Case Study 1: TRK Inhibition

In a study evaluating the biological activity of pyrazolo[3,4-b]pyridine derivatives, compound 15y was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited downstream signaling pathways in THP-1 and RAW264.7 cells, showcasing its potential for therapeutic applications in immune-related disorders and cancer .

Case Study 2: Anti-Cancer Activity

Another investigation focused on the antiproliferative effects of tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine against various cancer cell lines. The results indicated significant cytotoxicity across multiple cell lines including A172 and U87MG, suggesting that this compound could be developed further as an anti-cancer agent .

Synthesis

The synthesis of tert-butyl 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions optimized for yield and purity. Key steps include the formation of the pyrazolo ring and subsequent chlorination at specific positions .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate chlorinated isomers .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) for final polishing; monitor crystal growth via DSC to avoid amorphous phases .
    Methodological Insight : For persistent impurities (e.g., de-Boc byproducts), use scavenger resins (e.g., trisamine for HCl removal) during workup .

How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Degradation Pathways : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis of the tert-butyl ester under acidic conditions .
  • Accelerated Stability Studies : Use HPLC to track degradation products at 40°C/75% RH over 4 weeks; correlate with QSPR models for shelf-life prediction .

What analytical approaches reconcile discrepancies in solubility and logP values reported in literature?

Advanced Research Question

  • Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) and compare with computational tools (e.g., ACD/Labs) .
  • LogP Determination : Validate experimental logP (via HPLC) against atomic contribution models (e.g., XLogP3) to identify outliers due to tautomerism .

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